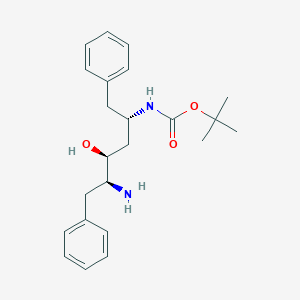

tert-ブチル((2S,4S,5S)-5-アミノ-4-ヒドロキシ-1,6-ジフェニルヘキサン-2-イル)カルバメート

概要

説明

2-クロロ-N6-[3H]シクロペンチルアデノシン([3H]CCPA)は、A1アデノシン受容体に対する高親和性アゴニスト放射性リガンドです。 これは、サブナノモル親和性とA1アデノシン受容体に対する10,000倍の選択性を有するアデノシン誘導体である2-クロロ-N6-シクロペンチルアデノシン(CCPA)のトリチウム化類似体です 。 この化合物は、特に受容体密度が非常に低い組織におけるA1アデノシン受容体の特性評価に役立ちます .

科学的研究の応用

Pharmaceutical Research Applications

1. Synthesis of Anti-Cancer Drugs

The compound has been identified as a potential precursor in the synthesis of anti-cancer drugs. Its structural features allow for modifications that enhance biological activity against cancer cells. For instance, research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, making it a valuable asset in oncology research .

2. Neuroprotective Agents

Studies have shown that related compounds can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's. The modulation of amyloid-beta levels and reduction of inflammatory markers like TNF-α have been observed with the use of similar carbamate structures . This suggests that tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate could be explored for neuroprotective applications.

3. Multi-target Therapeutics

The compound's ability to interact with multiple biological targets makes it suitable for developing multi-target therapeutics. This approach is particularly beneficial in treating complex diseases where a single-target strategy may not be effective . The design of such compounds aims to address various molecular pathways involved in disease progression.

Case Studies

準備方法

[3H]CCPAの調製には、2-クロロ-N6-シクロペンチルアデノシンのトリチウム化が含まれます。 達成された比放射能は1.58 TBq/mmol(43 Ci/mmol)です 。 [3H]CCPAの工業生産方法は広く文書化されていませんが、このプロセスは一般的に放射性物質の取り扱いが可能な専門施設を必要とします。

化学反応の分析

[3H]CCPAは、非トリチウム化の対応物と同様に、アデノシン誘導体に典型的なさまざまな化学反応を起こします。 これらには次のものが含まれます。

酸化: 特定の条件下で[3H]CCPAは酸化される可能性がありますが、その酸化生成物に関する詳細な研究は限られています。

還元: [3H]CCPAを含む還元反応はそれほど一般的ではありませんが、標準的な還元剤を使用して実行できます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤が含まれます。 生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。

作用機序

[3H]CCPAは、高親和性でA1アデノシン受容体に結合することにより、その効果を発揮します。 [3H]CCPAがこれらの受容体に結合すると、アデニル酸シクラーゼ活性が阻害され、サイクリックAMP(cAMP)レベルの低下につながります 。 これは、神経伝達物質の放出の調節、心拍数の低下、血管拡張などのさまざまな下流効果をもたらします 。 関与する分子標的は主にA1アデノシン受容体であり、経路にはアデニル酸シクラーゼの阻害とそれに続くcAMPレベルの低下が含まれます .

類似化合物の比較

[3H]CCPAは、N6-シクロペンチルアデノシン(CPA)やN6-フェニルイソプロピルアデノシン(PIA)などの他のアデノシン受容体アゴニストと似ています。 [3H]CCPAは、受容体結合研究における放射性リガンドとしての使用を可能にするトリチウム化形態のために独特です 。 その他の類似化合物には、次のものがあります。

N6-シクロペンチルアデノシン(CPA): A1アデノシン受容体に対する高親和性を有する非トリチウム化類似体.

N6-フェニルイソプロピルアデノシン(PIA): 同様の研究用途に使用される別のアデノシン受容体アゴニスト.

[3H]CCPAの独自性は、受容体密度が低い組織におけるA1アデノシン受容体を検出するための診断ツールとして使用できることにあり、研究および臨床設定の両方で貴重な化合物となっています .

類似化合物との比較

[3H]CCPA is similar to other adenosine receptor agonists such as N6-cyclopentyladenosine (CPA) and N6-phenylisopropyladenosine (PIA). [3H]CCPA is unique due to its tritiated form, which allows for its use as a radioligand in receptor binding studies . Other similar compounds include:

N6-cyclopentyladenosine (CPA): A non-tritiated analogue with high affinity for A1 adenosine receptors.

N6-phenylisopropyladenosine (PIA): Another adenosine receptor agonist used in similar research applications.

The uniqueness of [3H]CCPA lies in its ability to be used as a diagnostic tool for detecting A1 adenosine receptors in tissues with low receptor density, making it a valuable compound in both research and clinical settings .

生物活性

tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is a compound of interest due to its potential biological activities. It is classified as a carbamate derivative and has been studied for various pharmacological applications, particularly in relation to its effects on proteases and other biological targets.

- Molecular Formula : C₃₈H₃₂N₂O₃

- Molecular Weight : 384.5118 g/mol

- CAS Number : 144163-85-9

- Structure : The compound features a tert-butyl group attached to a diphenyl hexane backbone with an amino and hydroxy functional group.

Inhibition of Proteases

Research has demonstrated that tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate exhibits inhibitory activity against certain proteases. A study focused on the inhibition of the SARS-CoV 3CL protease highlighted the compound's potential as a therapeutic agent against viral infections. The following table summarizes key findings from this research:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate | 3.20 | Competitive inhibition of 3CL protease |

| N-(3-methoxyphenyl)glycyl | 10.0 | Competitive inhibition |

| N-(2-methoxyphenyl)glycyl | 14.0 | Competitive inhibition |

These results indicate that the compound possesses significant inhibitory effects on the target protease, suggesting its potential as a lead compound for further development in antiviral therapies .

Cytotoxicity and Selectivity

The cytotoxic effects of tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate were evaluated in various cell lines. The results demonstrated that while the compound showed potent inhibitory activity against proteases, it also exhibited varying degrees of cytotoxicity depending on the cell type. This highlights the importance of assessing selectivity to minimize off-target effects.

Case Study 1: SARS-CoV Protease Inhibition

In an experimental setup involving recombinant SARS-CoV 3CL protease, tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate was tested for its ability to inhibit substrate cleavage. The study reported an IC50 value of approximately 3.20 μM, indicating strong inhibitory potential compared to other tested compounds .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to explore modifications to the carbamate structure that could enhance biological activity. Variations in the side chains and functional groups were systematically analyzed to determine their effects on protease inhibition. This research led to the identification of structural motifs that significantly increased potency and selectivity towards the target enzyme .

特性

IUPAC Name |

tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27)/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFHOTNATOJBKZ-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932247 | |

| Record name | tert-Butyl hydrogen (5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144163-85-9 | |

| Record name | 5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, (2S,3S,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144163859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen (5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butoxycarbonyl)amino-1,6-diphenylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TERT-BUTYLOXYCARBONYLAMINO-2-AMINO-3-HYDROXY-1,6-DIPHENYLHEXANE, (2S,3S,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N59F56PQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。